molecular formula C10H18Se B15165337 1-(Pentylselanyl)penta-1,4-diene CAS No. 183729-00-2

1-(Pentylselanyl)penta-1,4-diene

Cat. No.: B15165337
CAS No.: 183729-00-2
M. Wt: 217.22 g/mol
InChI Key: SNGBAWKRRGSXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pentylselanyl)penta-1,4-diene is an organic compound that features a pentylselanyl group attached to a penta-1,4-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentylselanyl)penta-1,4-diene typically involves the reaction of penta-1,4-diene with a pentylselanyl reagent under specific conditions. One common method includes the use of a selenylation reaction where a pentylselanyl halide reacts with penta-1,4-diene in the presence of a base to form the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentylselanyl)penta-1,4-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenyl group to a selenide.

    Substitution: The pentylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pentylselanyl)penta-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Pentylselanyl)penta-1,4-diene exerts its effects involves the interaction of the selenyl group with biological molecules. Selenium is known to play a role in redox reactions and can influence the activity of enzymes and proteins. The compound may target specific molecular pathways, leading to its observed biological activities .

Comparison with Similar Compounds

    Penta-1,4-diene: A simpler diene without the selenyl group.

    Pentylselanyl derivatives: Other compounds with different diene backbones or additional functional groups.

Uniqueness: 1-(Pentylselanyl)penta-1,4-diene is unique due to the combination of the pentylselanyl group and the penta-1,4-diene backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

183729-00-2

Molecular Formula

C10H18Se

Molecular Weight

217.22 g/mol

IUPAC Name

1-penta-1,4-dienylselanylpentane

InChI

InChI=1S/C10H18Se/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3

InChI Key

SNGBAWKRRGSXNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Se]C=CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.